molecular formula C131H180F3N37O26S B12397475 Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (TFA)

Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (TFA)

Cat. No.: B12397475
M. Wt: 2778.1 g/mol
InChI Key: MBACDQPVHSYZGS-RBHRPQHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (TFA)” is a synthetic peptide that incorporates two fluorescent groups, edans and dabcyl, which are commonly used in fluorescence resonance energy transfer (FRET) studies. This peptide is often utilized in biochemical and biophysical research to study protein-protein interactions, enzyme activities, and other molecular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, using coupling reagents such as HBTU or DIC to facilitate the formation of peptide bonds. The edans and dabcyl groups are introduced at specific positions during the synthesis to enable FRET studies.

Industrial Production Methods

Industrial production of this peptide follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

    Oxidation: The peptide may be oxidized under certain conditions, leading to the formation of disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

    Substitution: Specific amino acids within the peptide can be substituted with other amino acids to study the effects on its properties and interactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction will yield free thiol-containing peptides.

Scientific Research Applications

This peptide has a wide range of applications in scientific research, including:

    Chemistry: Used in FRET studies to investigate molecular interactions and conformational changes.

    Biology: Employed to study enzyme kinetics, protein folding, and cellular signaling pathways.

    Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

    Industry: Applied in the design of biosensors and other analytical tools.

Mechanism of Action

The mechanism by which this peptide exerts its effects is primarily through FRET, a process where energy transfer occurs between two fluorescent groups (edans and dabcyl) when they are in close proximity. This energy transfer can be used to monitor changes in the distance between the two groups, providing insights into molecular interactions and conformational changes. The peptide’s molecular targets and pathways involved depend on the specific biological or chemical system being studied.

Comparison with Similar Compounds

Similar Compounds

    Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (HCl): A similar peptide with a different counterion.

    Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (AcOH): Another variant with acetic acid as the counterion.

Uniqueness

The uniqueness of “Arg-Glu(edans)-Ile-His-Pro-Phe-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(dabcyl)-Arg (TFA)” lies in its specific sequence and the incorporation of edans and dabcyl groups, which make it particularly suitable for FRET studies. The choice of trifluoroacetic acid (TFA) as the counterion can also influence the peptide’s solubility and stability.

This detailed article provides a comprehensive overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C131H180F3N37O26S

Molecular Weight

2778.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C129H179N37O24S.C2HF3O2/c1-12-75(7)107(159-113(172)93(148-111(170)90(130)34-24-52-142-128(131)132)49-50-105(168)140-55-54-139-91-36-22-33-89-88(91)32-23-40-104(89)191(188,189)190)123(182)157-101(64-86-68-138-72-147-86)126(185)166-57-27-39-103(166)120(179)154-97(60-79-30-18-15-19-31-79)115(174)156-100(63-85-67-137-71-146-85)125(184)165-56-26-38-102(165)119(178)153-96(59-78-28-16-14-17-29-78)114(173)152-98(61-83-65-135-69-144-83)116(175)151-95(58-73(3)4)117(176)158-106(74(5)6)121(180)160-108(76(8)13-2)122(181)155-99(62-84-66-136-70-145-84)118(177)161-109(77(9)167)124(183)149-92(112(171)150-94(127(186)187)37-25-53-143-129(133)134)35-20-21-51-141-110(169)80-41-43-81(44-42-80)162-163-82-45-47-87(48-46-82)164(10)11;3-2(4,5)1(6)7/h14-19,22-23,28-33,36,40-48,65-77,90,92-103,106-109,139,167H,12-13,20-21,24-27,34-35,37-39,49-64,130H2,1-11H3,(H,135,144)(H,136,145)(H,137,146)(H,138,147)(H,140,168)(H,141,169)(H,148,170)(H,149,183)(H,150,171)(H,151,175)(H,152,173)(H,153,178)(H,154,179)(H,155,181)(H,156,174)(H,157,182)(H,158,176)(H,159,172)(H,160,180)(H,161,177)(H,186,187)(H4,131,132,142)(H4,133,134,143)(H,188,189,190);(H,6,7)/t75-,76-,77+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,106-,107-,108-,109-;/m0./s1

InChI Key

MBACDQPVHSYZGS-RBHRPQHPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC=N7)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC8=CNC=N8)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)C9=CC=C(C=C9)N=NC1=CC=C(C=C1)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC8=CNC=N8)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)C9=CC=C(C=C9)N=NC1=CC=C(C=C1)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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